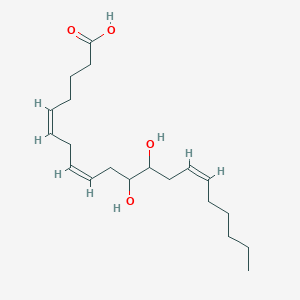
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone, commonly referred to as DMPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPOP is a piperazinone derivative, which is a class of compounds that have been studied extensively for their pharmacological properties. In
Mecanismo De Acción
The mechanism of action of DMPOP is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. DMPOP has been shown to induce the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. DMPOP has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
DMPOP has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that DMPOP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMPOP has also been shown to exhibit antioxidant activity and to protect against oxidative stress. In vivo studies have shown that DMPOP has anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPOP in lab experiments is its potential as a fluorescent probe for the detection of metal ions. DMPOP has been shown to exhibit high selectivity and sensitivity for certain metal ions, making it a useful tool for analytical chemistry. However, one limitation of using DMPOP in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
For the study of DMPOP include the development of metal complexes, further studies on its mechanism of action, and optimization for various applications.
Métodos De Síntesis
DMPOP can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzaldehyde with phenylhydrazine, followed by the reaction of the resulting product with ethyl acetoacetate. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid. The yield of DMPOP using these methods varies, and modifications to the reaction conditions can be made to optimize the yield.
Aplicaciones Científicas De Investigación
DMPOP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DMPOP has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DMPOP has also been studied for its potential use as an antidepressant and anxiolytic agent. In materials science, DMPOP has been used as a precursor for the synthesis of metal complexes, which have potential applications in catalysis and sensing. In analytical chemistry, DMPOP has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
178408-23-6 |
|---|---|
Nombre del producto |
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone |
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(3Z)-3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C20H20N2O2/c1-14-8-9-17(15(2)12-14)19(23)13-18-20(24)22(11-10-21-18)16-6-4-3-5-7-16/h3-9,12-13,21H,10-11H2,1-2H3/b18-13- |
Clave InChI |
UFXULZWUKQIFFO-AQTBWJFISA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C3=CC=CC=C3)C |
SMILES |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3)C |
Sinónimos |
(3Z)-3-[2-(2,4-dimethylphenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2- one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)










![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)